2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide
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Overview
Description
2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide is an organic compound with a complex structure that includes an ethoxymethylidene group, a methoxyphenyl group, and an oxobutanamide moiety
Preparation Methods
The synthesis of 2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylamine with ethyl acetoacetate in the presence of a base, followed by the addition of ethyl formate. The reaction conditions typically include refluxing the mixture in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide can be compared with similar compounds such as:
4-Methoxyphenylacetone: This compound has a similar methoxyphenyl group but differs in its overall structure and reactivity.
4-Methoxyamphetamine: This compound shares the methoxyphenyl group but has different pharmacological properties and applications
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61643-63-8 |
---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-(ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C14H17NO4/c1-4-19-9-13(10(2)16)14(17)15-11-5-7-12(18-3)8-6-11/h5-9H,4H2,1-3H3,(H,15,17) |
InChI Key |
DQQLGFCPTODCON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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